5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one is an organic compound that belongs to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings
Vorbereitungsmethoden
The synthesis of 5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one can be achieved through a multi-step process involving the reaction of naphthalene derivatives with appropriate reagents. One common method involves the use of aromatic aldehydes, amines, and other organic compounds in the presence of catalysts such as silica sulfuric acid . The reaction conditions typically involve heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one has several scientific research applications. It is used in the synthesis of indole derivatives, which are important in the development of biologically active compounds for the treatment of cancer, microbial infections, and other disorders .
Wirkmechanismus
The mechanism of action of 5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthalene derivatives and indole-based compounds, which also exhibit diverse biological activities and are used in various fields of research . the specific properties and applications of 5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one make it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
824421-74-1 |
---|---|
Molekularformel |
C24H25NO |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
5-methyl-5-(naphthalen-1-ylmethylamino)-6-phenylhex-3-en-2-one |
InChI |
InChI=1S/C24H25NO/c1-19(26)15-16-24(2,17-20-9-4-3-5-10-20)25-18-22-13-8-12-21-11-6-7-14-23(21)22/h3-16,25H,17-18H2,1-2H3 |
InChI-Schlüssel |
PEZHTVVNWFOHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC(C)(CC1=CC=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.